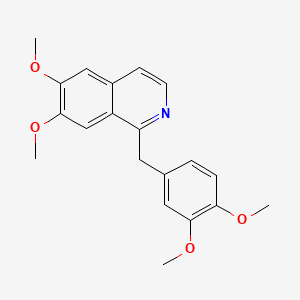
Papaverine
Übersicht
Beschreibung
Papaverin ist ein Opiume alkaloid krampflösendes Medikament, das hauptsächlich zur Behandlung von viszeralen Spasmen und Vasospasmen verwendet wird, insbesondere bei denjenigen, die den Darm, das Herz oder das Gehirn betreffen . Es wurde 1848 von Georg Merck entdeckt und kommt natürlich im Schlafmohn (Papaver somniferum) vor . Im Gegensatz zu anderen Opiumalkaloiden wie Morphin hat Papaverin keine analgetische Wirkung .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Eine gängige Syntheseroute für Papaverin beinhaltet die Reaktion von 3,4-Dimethoxyphenylessigsäure mit Thionylchlorid unter Bildung von 3,4-Dimethoxyphenylacylchlorid. Dieses Zwischenprodukt reagiert mit 2-(3,4-Dimethoxyphenyl)ethanamin unter Bildung eines Amids, das dann unter Verwendung von Phosphorylchlorid zu einem Dihydroisochinolin-Derivat cyclisiert wird. Der letzte Schritt beinhaltet die Dehydrierung mit Palladium auf Kohlenstoff unter Bildung von Papaverin .
Industrielle Produktionsmethoden
Die industrielle Produktion von Papaverin erfolgt häufig nach einem Eintopf-Syntheseverfahren, bei dem Xylol als Lösungsmittel verwendet wird. Dieses Verfahren beinhaltet die Kondensation von 3,4-Dimethoxyphenylessigsäure und 2-(3,4-Dimethoxyphenyl)ethanamin, gefolgt von Cyclisierung und Dehydrierungsschritten. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu erreichen, was ihn für die großtechnische Produktion geeignet macht .
Wirkmechanismus
Target of Action
Papaverine, an alkaloid derived from the opium poppy, primarily targets smooth muscle cells and cardiac muscle cells . It is known to inhibit phosphodiesterases and may have direct actions on calcium channels . Additionally, it has been suggested that this compound might target Cyclin-Dependent Kinase 5 (CDK5) in lung cancer .
Mode of Action
This compound acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, especially if spasm exists . This relaxation is a direct one, unrelated to muscle innervation .
Biochemical Pathways
This compound inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles . This inhibition results in the accumulation of cAMP and cGMP, affecting multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), a mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF) pathways .
Pharmacokinetics
This compound is known to have a bioavailability of 80% and is primarily metabolized in the liver . It has a protein binding of approximately 90% and an elimination half-life of 1.5–2 hours . The compound is excreted through the kidneys .
Result of Action
The main actions of this compound are exerted on cardiac and smooth muscle . It relaxes the smooth musculature of the larger blood vessels, especially coronary, systemic peripheral, and pulmonary arteries . This leads to increased blood flow and decreased vascular resistance . In cancer cells, this compound has been shown to reduce cell migration and alter the expression of vascular endothelial growth factor (VEGF) B, VEGF R1, and VEGF R2 .
Action Environment
Biochemische Analyse
Biochemical Properties
Papaverine interacts with various enzymes and proteins in biochemical reactions. It is reported to inhibit phosphodiesterase 10A (PDE10A), leading to the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways, including phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt), a mammalian target of rapamycin (mTOR) and vascular endothelial growth factor (VEGF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exert anti-proliferative effects in several tumorigenic cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases, which can increase intracellular levels of cAMP and cGMP . This can lead to the activation of various downstream pathways, including PI3K/Akt, mTOR, and VEGF .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found a temporal relationship between topical this compound and changes in brainstem auditory evoked potentials (BAEPs), leading to complete waveform loss . The average recovery time of BAEP waveforms to pre-papaverine baseline values was 39 minutes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that a single rapid injection of this compound sometimes caused life-threatening effects for the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways. There are two proposed routes for its biosynthesis: the N-demethylation pathway starting from (S)-reticuline, and the (S)-coclaurine-derived pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, a study found that diethyl glycol monoethyl ether (DGME) influences the ocular distribution and accumulation of this compound .
Subcellular Localization
Studies on similar alkaloids suggest that they can be localized to various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for papaverine involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate reacts with 2-(3,4-dimethoxyphenyl)ethanamine to form an amide, which is then cyclized using phosphorus oxychloride to yield a dihydroisoquinoline derivative. The final step involves dehydrogenation using palladium on carbon to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method using xylene as the solvent. This method involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine, followed by cyclization and dehydrogenation steps. The process is optimized to achieve high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Reaktionstypen
Papaverin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Papaverin kann zu Veratrsäure und anderen Abbauprodukten oxidiert werden.
Reduktion: Reduktion von Papaverin kann Tetrahydropapaverin ergeben.
Substitution: Substitutionen können an den Methoxygruppen von Papaverin auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat wird häufig als Oxidationsmittel verwendet.
Reduktion: Raney-Nickel wird oft als Katalysator für Reduktionsreaktionen verwendet.
Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Veratrsäure und andere Carbonsäuren.
Reduktion: Tetrahydropapaverin.
Substitution: Halogenierte Derivate von Papaverin.
Wissenschaftliche Forschungsanwendungen
Papaverin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Alkaloidsynthese und -degradierung verwendet.
Biologie: Untersucht auf seine Wirkung auf die Relaxation der glatten Muskulatur und Vasodilatation.
Medizin: Wird zur Behandlung von erektiler Dysfunktion, postoperativen Vasospasmen und pulmonaler Vasokonstriktion eingesetzt.
Industrie: Wird für die Kryokonservierung von Blutgefäßen und anderen Geweben eingesetzt.
Wirkmechanismus
Papaverin übt seine Wirkung in erster Linie durch die Hemmung von Phosphodiesterasen aus, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) und cyclischem Guanosinmonophosphat (cGMP) in glatten Muskelzellen führt . Dies führt zur Relaxation der glatten Muskulatur und Vasodilatation . Papaverin hat auch direkte Wirkungen auf Kalziumkanäle, was zu seinen muskelentspannenden Eigenschaften beiträgt .
Vergleich Mit ähnlichen Verbindungen
Papaverin wird oft mit anderen Opiumalkaloiden wie Morphin, Codein und Thebain verglichen. Im Gegensatz zu diesen Verbindungen hat Papaverin keine analgetische Wirkung und wird hauptsächlich wegen seiner krampflösenden und vasodilatierenden Wirkung eingesetzt . Weitere ähnliche Verbindungen sind:
Morphin: Wird hauptsächlich zur Schmerzbehandlung eingesetzt.
Die einzigartigen Eigenschaften von Papaverin machen es besonders nützlich bei der Behandlung von Erkrankungen mit Spasmen der glatten Muskulatur und Vasospasmen, wodurch es sich von anderen Opiumalkaloiden abhebt .
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZDYMELSJDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-25-6 (hydrochloride) | |
| Record name | Papaverine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023418 | |
| Record name | Papaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Papaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes at 135 °C | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Papaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.337 g/cu cm at 20 °C | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perhaps by its direct vasodilating action on cerebral blood vessels, Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered. These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy., ... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP., With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent., To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans., ...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery., For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page. | |
| Record name | Papaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder | |
CAS No. |
58-74-2, 61-25-6 | |
| Record name | Papaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaverine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Papaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | papaverine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Papaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Papaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAA13NKG2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Papaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/ | |
| Record name | Papaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAPAVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
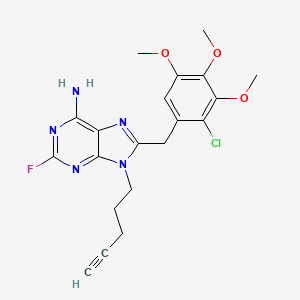

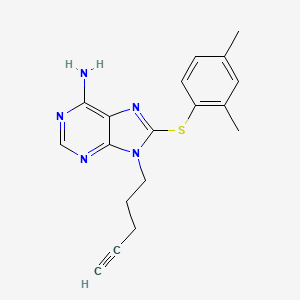
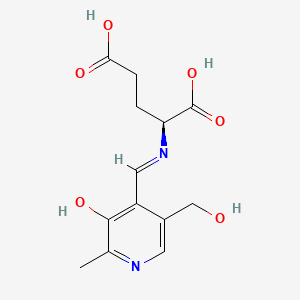
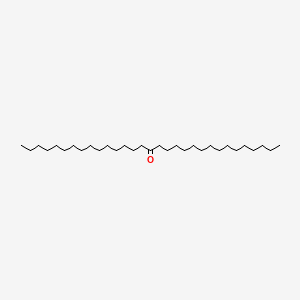
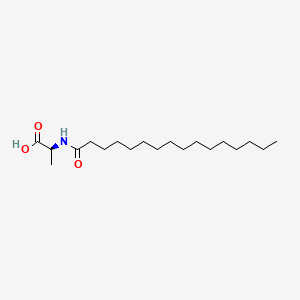
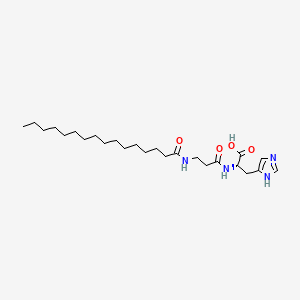
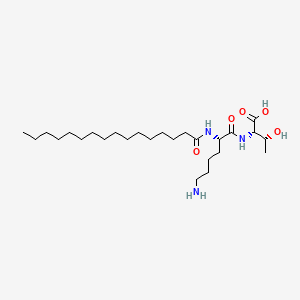

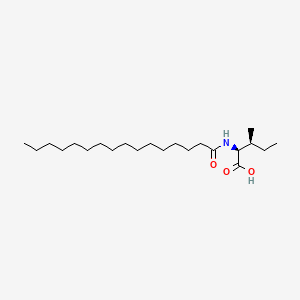
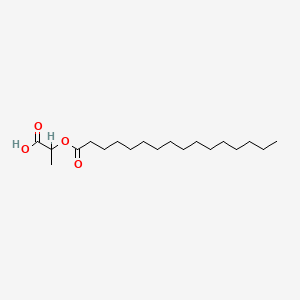

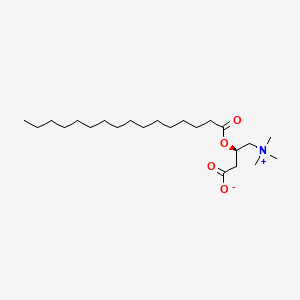
![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)
